molecular formula C22H20F3N3O3S B11577834 N-(3-methoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(3-methoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B11577834
M. Wt: 463.5 g/mol
InChI Key: NFYGJVIBSZZDOD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide: is a complex organic compound that features a combination of aromatic rings, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and trifluoromethyl ketone.

    Thioether Formation: The pyrimidine ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Bond Formation: The final step involves coupling the intermediate with 3-methoxyphenylamine to form the desired propanamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide bond, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are known to enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Fluorine Compounds: Compounds containing fluorine atoms, which share some chemical properties due to the presence of fluorine.

Uniqueness:

    Structural Complexity: The combination of aromatic rings, a pyrimidine ring, and a trifluoromethyl group makes this compound unique compared to simpler analogs.

    Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C22H20F3N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C22H20F3N3O3S/c1-30-16-8-6-14(7-9-16)18-13-19(22(23,24)25)28-21(27-18)32-11-10-20(29)26-15-4-3-5-17(12-15)31-2/h3-9,12-13H,10-11H2,1-2H3,(H,26,29)

InChI Key

NFYGJVIBSZZDOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NC3=CC(=CC=C3)OC)C(F)(F)F

Origin of Product

United States

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